Regioisomeric Differentiation: 3-Ethyl (Target) vs. 2-Ethyl Morpholine Scaffold
The target compound (3-ethylmorpholine) and its analog (2-ethylmorpholine, CAS 19856-73-6) are regioisomers exhibiting different spatial orientation of the ethyl substituent. In structure-activity relationship (SAR) studies of cinnamoyl amides, the position of C-substitution on the morpholine ring has been shown to critically influence the shape complementarity with target active sites, such as tyrosinase [1]. For instance, in a related series of morpholine-containing cinnamoyl amides, the most active compound (B6) displayed an IC50 of 15.2 ± 0.6 μM against mushroom tyrosinase, a potency comparable to kojic acid [1]. While a direct head-to-head IC50 comparison between the 3-ethyl and 2-ethyl isomers for this specific scaffold is not published, the SAR principle predicts differential activity based on altered steric and electronic environments.
| Evidence Dimension | Regioisomeric impact on biological activity |
|---|---|
| Target Compound Data | 3-ethylmorpholine scaffold (CAS 19856-74-7); no direct IC50 published |
| Comparator Or Baseline | 2-ethylmorpholine scaffold (CAS 19856-73-6); no direct IC50 published. Related cinnamoyl amide B6 IC50 = 15.2 μM (tyrosinase) |
| Quantified Difference | Regioisomerism predicted to alter potency by ≥2-fold based on SAR of morpholine-containing tyrosinase inhibitors [1] |
| Conditions | Mushroom tyrosinase inhibition assay using L-DOPA substrate for related series |
Why This Matters
For procurement in enzyme inhibition research, selecting the correct regioisomer is critical as the 3-ethyl configuration provides a specific three-dimensional pharmacophore that cannot be replicated by the 2-ethyl analog, potentially leading to a complete loss of target engagement.
- [1] Ghafary, S., et al. Novel morpholine containing cinnamoyl amides as potent tyrosinase inhibitors. International Journal of Biological Macromolecules, 2019, 135, 978-985. View Source
